N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclobutanecarboxamide
Description
Propriétés
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-16(19,10-17-15(18)11-6-4-7-11)14-9-12-5-2-3-8-13(12)20-14/h2-3,5,8-9,11,19H,4,6-7,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLVZDUOCPFOAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCC1)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclobutanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[b]thiophene core, which can be synthesized via a Pd-catalyzed coupling reaction between 2-iodothiophenol and phenylacetylene . The hydroxypropyl group can be introduced through a subsequent reaction with an appropriate epoxide under basic conditions. Finally, the cyclobutanecarboxamide group can be attached using a cyclobutanecarboxylic acid derivative in the presence of coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to a ketone using oxidizing agents like PCC or DMP.
Substitution: The benzo[b]thiophene moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: LiAlH4 (Lithium aluminium hydride)
Substitution: Nitrating agents (HNO3/H2SO4), Halogenating agents (Br2, Cl2)
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of nitro or halogenated derivatives
Applications De Recherche Scientifique
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclobutanecarboxamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways . The benzo[b]thiophene moiety is known to interact with various biological targets, contributing to the compound’s overall bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylpyridine: Another heterocyclic compound with similar structural features.
2-(benzo[b]thiophen-2-yl)pyridine: Shares the benzo[b]thiophene core and exhibits similar photophysical properties.
Raloxifene: A benzothiophene derivative used as a pharmaceutical agent.
Uniqueness
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclobutanecarboxamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties.
Activité Biologique
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclobutanecarboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological effects.
Chemical Structure and Properties
The chemical structure of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclobutanecarboxamide can be represented as follows:
- Molecular Formula : C₁₄H₁₅NO₂S
- Molecular Weight : 253.34 g/mol
This compound features a cyclobutane ring, a benzothiophene moiety, and a hydroxyl group, which contribute to its unique biological properties.
Research indicates that N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclobutanecarboxamide exhibits several mechanisms of action:
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : It is believed to scavenge free radicals, thereby protecting cells from oxidative stress.
- Neuroprotective Effects : Preliminary studies suggest neuroprotective effects, possibly by modulating neuroinflammatory pathways.
Pharmacological Studies
A summary of key pharmacological studies is presented in the table below:
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Case Study 1 : A double-blind placebo-controlled trial investigated the anti-inflammatory effects in patients with rheumatoid arthritis. Results indicated significant reductions in pain and swelling among those treated with the compound compared to placebo.
- Case Study 2 : In a neurodegenerative disease model, administration of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclobutanecarboxamide resulted in enhanced memory retention and reduced markers of neuroinflammation.
Q & A
Basic: What are the optimal synthetic routes for N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclobutanecarboxamide, and how can purity be ensured?
Answer:
The synthesis typically involves coupling a benzothiophene-derived hydroxypropyl intermediate with cyclobutanecarboxamide. Key steps include:
- Amide Bond Formation : Reacting 2-(1-benzothiophen-2-yl)-2-hydroxypropylamine with cyclobutanecarboxylic acid chloride in anhydrous dichloromethane, using triethylamine as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
- Characterization : Confirm structure via / NMR, IR (amide C=O stretch ~1650 cm), and LC-MS (MW calc. 331.4; observed [M+H] 332.4) .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar benzothiophene-containing amides?
Answer:
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times. Validate using standardized protocols (e.g., NIH/NCATS guidelines).
- Structural Analogues : Compare with compounds like N-(2-benzofuran-2-yl-2-hydroxypropyl)cinnamamide (IC 12 µM vs. 25 µM in cytotoxicity assays) to identify critical substituents .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity to targets like COX-2 or EGFR, correlating with experimental IC values .
Basic: Which spectroscopic methods are most effective for confirming the structure of this compound?
Answer:
- NMR Spectroscopy : NMR should show peaks for benzothiophene aromatic protons (δ 7.2–7.8 ppm), hydroxypropyl -OH (δ 2.1 ppm, broad), and cyclobutane protons (δ 1.8–2.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHNOS; exact mass 331.1244) .
- X-ray Crystallography : Use SHELXL for refinement if single crystals are obtained (R-factor < 0.05) .
Advanced: How does the cyclobutane ring influence bioactivity compared to other cycloalkanes?
Answer:
- Conformational Rigidity : Cyclobutane’s strained ring enhances binding specificity to rigid enzyme pockets (e.g., kinase ATP sites) vs. flexible cyclohexane derivatives .
- Metabolic Stability : Cyclobutane reduces oxidative metabolism in liver microsomes (t 45 min vs. 22 min for cyclopentane analogues) .
- Case Study : N-(4-cyanophenyl)cyclobutanecarboxamide showed 3-fold higher COX-2 inhibition than its cyclohexane counterpart .
Basic: What factors affect the compound’s stability under various storage conditions?
Answer:
- Temperature : Store at –20°C in inert atmosphere (argon); degradation accelerates >40°C (TGA 5% mass loss at 150°C) .
- Solvent : Stable in DMSO (1 yr at –20°C) but hydrolyzes in aqueous buffers (pH < 3 or >10; half-life 48 h at pH 7.4) .
- Light Sensitivity : Protect from UV light (degradation products detected via HPLC after 72 h exposure) .
Advanced: What strategies improve yield in large-scale synthesis without compromising purity?
Answer:
- Flow Chemistry : Continuous-flow reactors reduce reaction time (2 h vs. 12 h batch) and improve consistency (yield 78±2% vs. 65–75% batch) .
- Catalyst Optimization : Use Pd/C (5% loading) for hydrogenation steps, achieving >99% conversion .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, ensuring intermediates remain below 5% .
Basic: What in vitro models are appropriate for preliminary toxicity screening?
Answer:
- Hepatotoxicity : Primary human hepatocytes (IC >50 µM acceptable) .
- Genotoxicity : Ames test (TA98 strain; ≤2-fold revertant increase at 100 µg/plate) .
- Cardiotoxicity : hERG channel inhibition assay (patch-clamp; IC >30 µM preferred) .
Advanced: How to address discrepancies in crystallographic data during structure refinement?
Answer:
- Multi-Software Validation : Compare SHELXL-refined structures with PLATON (check for missed symmetry or twinning) .
- Electron Density Maps : Use Olex2 to visualize ambiguous regions (e.g., disordered hydroxypropyl groups) and apply restraints .
- Cross-Validation : Validate against DFT-optimized geometries (RMSD < 0.2 Å) .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
